![molecular formula C21H29N5O4S B6530733 4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-99-3](/img/structure/B6530733.png)
4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as Pyrimidine-4-sulfonamide, is a synthetic molecule that has been used in a variety of scientific and medical research applications. It is a member of the pyrimidine-sulfonamide family, which is a group of compounds that are known for their ability to interact with proteins and other biologically important molecules. Pyrimidine-4-sulfonamide has been used in a variety of research applications, including drug development, biochemistry, and physiology.
Scientific Research Applications
4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide has been used in a variety of scientific research applications. It has been used in drug development to study the effects of various compounds on the human body. It has also been used in biochemistry to study the interaction between proteins and other molecules. In addition, it has been used in physiology to study the effects of various compounds on the nervous system.
Mechanism of Action
Target of Action
It contains a pyrimidinyl piperazine moiety , which is known to be a metabolite of buspirone , a medication that primarily targets serotonin receptors .
Mode of Action
Compounds with similar structures have been observed to interact with their targets and cause changes at the molecular level . For instance, some compounds have been observed to cause loss of cell viability in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive molecules , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
For instance, the presence of a piperazine moiety could potentially influence its absorption and distribution .
Result of Action
Compounds with similar structures have been observed to produce loss of cell viability in certain cell lines .
Advantages and Limitations for Lab Experiments
4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time. On the other hand, the molecule is relatively small and can be difficult to detect in certain experiments.
Future Directions
There are a number of potential future directions for pyrimidine-4-sulfonamide. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this molecule. Additionally, further research could be done to explore the potential of using this molecule in drug development. Finally, further research could be done to explore the potential of using this molecule in other scientific research applications.
Synthesis Methods
4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-butoxybenzamide and 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride in the presence of a base such as triethylamine. This reaction produces the desired product, this compound, in a yield of approximately 80%. Other methods of synthesis include the reaction of ethyl 4-butoxybenzoate with 4-(pyrimidin-2-yl)piperazine-1-sulfonyl chloride, and the reaction of 4-butoxybenzaldehyde with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride.
properties
IUPAC Name |
4-butoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-2-3-16-30-19-7-5-18(6-8-19)20(27)22-11-17-31(28,29)26-14-12-25(13-15-26)21-23-9-4-10-24-21/h4-10H,2-3,11-17H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBMBHDZISKHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.